molecular formula C7H7N3S B1320147 1,3-Benzothiazole-2,4-diamine CAS No. 861100-75-6

1,3-Benzothiazole-2,4-diamine

Cat. No.: B1320147
CAS No.: 861100-75-6
M. Wt: 165.22 g/mol
InChI Key: JHRMJWGBGBDNJE-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,4-diamine is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound, making it a subject of significant scientific interest.

Future Directions

Benzothiazole-based compounds have shown promising anti-tubercular activity, and recent advances in their synthesis have been highlighted . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests potential future directions in the development of new benzothiazole derivatives for anti-tubercular applications.

Mechanism of Action

Target of Action

1,3-Benzothiazole-2,4-diamine is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant biological activities, and they have been studied for their potential as therapeutic agents Similar benzothiazole derivatives have been found to target enzymes such asBRAF and VEGFR-2 kinases , which play crucial roles in cell signaling pathways related to cancer progression.

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the activity of BRAF and VEGFR-2 kinases , potentially disrupting the signaling pathways these enzymes are involved in and inhibiting tumor progression.

Biochemical Pathways

For instance, benzothiazole derivatives that inhibit BRAF and VEGFR-2 kinases can disrupt cell signaling pathways related to cell growth and proliferation . This disruption can lead to downstream effects such as the inhibition of tumor growth and progression.

Result of Action

For instance, some benzothiazole derivatives have been found to exhibit cytotoxic activity against cancer cell lines , suggesting that they may have potential as anticancer agents.

Biochemical Analysis

Biochemical Properties

1,3-Benzothiazole-2,4-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . Additionally, this compound exhibits strong binding affinity towards human peroxiredoxin 5, an enzyme involved in cellular antioxidant defense mechanisms . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways . Furthermore, this compound has been shown to alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, this compound inhibits the activity of DNA gyrase by binding to its active site, thereby preventing bacterial DNA replication . Additionally, this compound can activate antioxidant enzymes such as peroxiredoxin 5 by enhancing their binding affinity and stability . These molecular interactions contribute to the compound’s antimicrobial and antioxidant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, maintaining its biological activity . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy over time . Long-term studies have also indicated that this compound can induce adaptive responses in cells, such as upregulation of antioxidant defenses and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by influencing the activity of key enzymes involved in cellular metabolism . For example, this compound has been shown to inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production . These interactions highlight the compound’s potential to modulate cellular metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, this compound can bind to serum albumin and other plasma proteins, influencing its distribution and bioavailability in the body . These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . For instance, this compound has been shown to localize in the mitochondria, where it modulates mitochondrial function and oxidative stress responses . Additionally, this compound can accumulate in the nucleus, influencing gene expression and DNA repair processes . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with carbonyl compounds such as aldehydes or ketones. This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as iodine or samarium triflate . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and reduce waste . Additionally, the use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzothiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, alkylated, and nitrated benzothiazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRMJWGBGBDNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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